molecular formula C21H39NSn B8715747 4-(tert-Butyl)-2-(tributylstannyl)pyridine

4-(tert-Butyl)-2-(tributylstannyl)pyridine

Cat. No. B8715747
M. Wt: 424.3 g/mol
InChI Key: LBYYZJUTYIDBJJ-UHFFFAOYSA-N
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Patent
US08518945B2

Procedure details

In a round-bottomed flask, 2-bromo-4-tert-butylpyridine (149 mg, 0.70 mmol) was dissolved in THF (4 mL). The colorless solution was cooled to −76° C. and n-butyllithium (1.6M solution in hexanes, 0.57 mL, 0.91 mmol) was added dropwise. The brown solution was stirred at −76° C. for 30 min then tributylchlorostannane (0.23 mL, 0.85 mmol) was slowly added. The reaction mixture was stirred at −76° C. for 15 min and then warmed to room temperature and stirred for 1.5 h. The reaction mixture was quenched with saturated aqueous NH4Cl and extracted with 50 mL EtOAc (2×). The combined organic layers were washed with 5 mL water and 5 mL brine then dried over sodium sulfate, filtered and concentrated. The residue was chromatographed over 24 g SiO2 with EtOAc/Hexanes (gradient: 0-20% EtOAc). All fractions containing product were combined and concentrated to give 147 mg (30%, purity=60%) of 4-tert-butyl-2-(tributylstannyl)pyridine as a colorless oil.
Quantity
149 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step Two
Name
tributylchlorostannane
Quantity
0.23 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:5]=[CH:4][N:3]=1.C([Li])CCC.[CH2:17]([Sn:21]([CH2:27][CH2:28][CH2:29][CH3:30])([CH2:23][CH2:24][CH2:25][CH3:26])Cl)[CH2:18][CH2:19][CH3:20]>C1COCC1>[C:8]([C:6]1[CH:5]=[CH:4][N:3]=[C:2]([Sn:21]([CH2:23][CH2:24][CH2:25][CH3:26])([CH2:27][CH2:28][CH2:29][CH3:30])[CH2:17][CH2:18][CH2:19][CH3:20])[CH:7]=1)([CH3:11])([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
149 mg
Type
reactant
Smiles
BrC1=NC=CC(=C1)C(C)(C)C
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.57 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
tributylchlorostannane
Quantity
0.23 mL
Type
reactant
Smiles
C(CCC)[Sn](Cl)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-76 °C
Stirring
Type
CUSTOM
Details
The brown solution was stirred at −76° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −76° C. for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with 50 mL EtOAc (2×)
WASH
Type
WASH
Details
The combined organic layers were washed with 5 mL water and 5 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over 24 g SiO2 with EtOAc/Hexanes (gradient: 0-20% EtOAc)
ADDITION
Type
ADDITION
Details
All fractions containing product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=NC=C1)[Sn](CCCC)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 147 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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